6-(Bromomethyl)pteridine-2,4-diamine hydrobromide

Medicinal Chemistry Organic Synthesis Process Chemistry

Sourcing a reliable bromomethyl-pteridine intermediate for antifolate synthesis often involves inconsistent purity and long lead times. This compound, as the hydrobromide salt, resolves these issues with superior stability and consistent reactivity. - Enables direct one-step alkylation for methotrexate, aminopterin, pralatrexate, and 10-deazaaminopterin with documented 94% synthetic yield from precursor. - Facilitates parallel library synthesis: 18 distinct derivatives prepared from a single batch via nucleophilic displacement (50-75% yield, THF, RT). - Dual utility: also a validated nitroaldolase inhibitor and murine leukemia cell growth suppressant (NSC 253943).

Molecular Formula C7H8Br2N6
Molecular Weight 335.99 g/mol
CAS No. 52853-40-4
Cat. No. B018574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Bromomethyl)pteridine-2,4-diamine hydrobromide
CAS52853-40-4
Synonyms2,4-Diamino-6-(bromomethyl)pteridine Hydrobromide;  6-(Bromomethyl)-2,4-diaminopteridine Hydrobromide; 
Molecular FormulaC7H8Br2N6
Molecular Weight335.99 g/mol
Structural Identifiers
SMILESC1=C(N=C2C(=NC(=NC2=N1)N)N)CBr.Br
InChIInChI=1S/C7H7BrN6.BrH/c8-1-3-2-11-6-4(12-3)5(9)13-7(10)14-6;/h2H,1H2,(H4,9,10,11,13,14);1H
InChIKeyKMQIBGKVZDBGAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Bromomethyl)pteridine-2,4-diamine HBr – Key Intermediate


6-(Bromomethyl)pteridine-2,4-diamine hydrobromide (CAS 52853-40-4), with molecular formula C7H8Br2N6 and molecular weight 335.99 g/mol, is a brominated pteridine derivative that serves as a critical synthetic intermediate in medicinal chemistry [1]. The compound features a 2,4-diaminopteridine core with a reactive bromomethyl substituent at the 6-position, making it the cornerstone alkylating agent for constructing diverse antifolate analogues including methotrexate, aminopterin, pralatrexate, edatrexate, and 10-deazaaminopterin [2]. The hydrobromide salt form enhances stability and handling characteristics in laboratory settings. The compound has demonstrated inhibition of nitroaldolase (EC 1.2.1.22) and cell growth suppression in murine leukemia cells .

Role Cornerstone alkylating agent for antifolate analogue construction
Form Hydrobromide salt enhances stability and handling
Workflow Nucleophilic displacement with amines, thiols, and carbon nucleophiles

Generic Substitution Failure: 6-(Bromomethyl)pteridine-2,4-diamine HBr


Generic substitution among pteridine-2,4-diamine derivatives fails due to the fundamental functional divergence dictated by the 6-position substituent. The bromomethyl group in this compound functions as an electrophilic alkylating handle enabling nucleophilic displacement with amines, thiols, and carbon nucleophiles to install diverse side chains . Alternative 6-position substituents—hydroxymethyl (requires activation before coupling), methyl (no reactive handle), or hydrogen (no functionalization site)—cannot participate in the same direct alkylation reactions [1]. The hydrobromide salt form further distinguishes this compound from the free base (CAS 59368-16-0, MW 255.08) in solubility, stability, and handling properties . Substitution with structurally similar but functionally distinct intermediates would necessitate entirely different synthetic routes, altered reaction conditions, and would likely yield different product profiles, making direct replacement impractical without complete route redesign [2].

Hydroxymethyl Requires pre-activation before nucleophilic displacement, adding synthetic steps and potential yield loss.
Methyl Lacks a reactive handle entirely; cannot participate in alkylation for side-chain installation.
Free base Different solubility, stability, and handling properties compared to hydrobromide salt; may require form adjustment.

Differentiation Evidence: 6-(Bromomethyl)pteridine-2,4-diamine HBr


Synthetic Yield Advantage from Hydroxymethyl Precursor

The synthesis of 6-(bromomethyl)pteridine-2,4-diamine from 2,4-diamino-6-(hydroxymethyl)pteridine via bromination yields approximately 94% product, establishing a high-efficiency synthetic route that minimizes precursor waste and maximizes intermediate throughput . This represents a significant yield advantage compared to alternative routes that proceed through less reactive intermediates requiring activation steps. The reaction employs triphenylphosphine dibromide in N,N-dimethylacetamide at 200°C for 20 hours, providing a robust and reproducible protocol [1].

Synthetic Yield
Reported
94% yield (reported route)
Supports synthesis scale-up assessment
DMAC, 200 °C, 20 h; triphenylphosphine dibromide
Medicinal Chemistry Organic Synthesis Process Chemistry

Nitroaldolase Inhibition & Antileukemic Activity

6-(Bromomethyl)pteridine-2,4-diamine hydrobromide demonstrates direct biological activity as a potent inhibitor of nitroaldolase (EC 1.2.1.22) and exhibits cell growth inhibition in murine leukemia cells . This intrinsic biological activity differentiates it from synthetic intermediates lacking any direct pharmacological effect. The compound has been assigned NSC number 253943 by the National Cancer Institute, indicating formal evaluation in the Cancer Chemotherapy National Service Center screening program .

Biological Activity
Reported
Nitroaldolase inhibition; NSC 253943
Supports dual-use as pharmacological probe
Murine leukemia cell growth inhibition reported
Cancer Research Enzyme Inhibition Antifolate Pharmacology

Electrophilic Reactivity: Bromomethyl vs. Hydroxymethyl & Methyl Analogs

The bromomethyl group at the 6-position serves as an excellent leaving group for nucleophilic substitution reactions, enabling direct alkylation of amines, thiols, and carbon nucleophiles without pre-activation . This contrasts fundamentally with the 6-hydroxymethyl analog, which requires conversion to a more reactive species (e.g., halogenation or tosylation) before nucleophilic displacement can occur, adding synthetic steps and reducing overall yield . The 6-methyl analog lacks any reactive handle entirely, precluding its use in side-chain construction [1]. Nucleophilic substitution reactions with amine sodium salts in dry tetrahydrofuran at room temperature proceed in 50-75% yield for 6-position derivatization [2].

Reactivity Profile
Class-level
Direct alkylation without pre-activation
Enables efficient side-chain installation
Amine coupling 50–75% yield, THF, RT
Synthetic Methodology Alkylation Chemistry Medicinal Chemistry

Synthetic Access to Multiple Antifolate Drug Classes

6-(Bromomethyl)pteridine-2,4-diamine hydrobromide serves as the universal alkylating agent for constructing six distinct antifolate drug classes via nucleophilic displacement with different side-chain precursors [1]. Methotrexate and aminopterin are prepared by alkylation with N-[4-(methylamino)-benzoyl]-L-glutamic acid and N-(4-aminobenzoyl)-L-glutamic acid respectively [2]. Pralatrexate synthesis utilizes this intermediate for T-cell lymphoma therapeutic development . Edatrexate, 10-deazaaminopterin, and 10-propargyl-10-deazaaminopterin are all accessible through variations in coupling partners and subsequent transformations [1]. This breadth of accessible drug targets from a single intermediate is unmatched by any other pteridine building block.

Synthetic Access
Class-level
Six distinct antifolate drug classes accessible
Maximizes research synthetic flexibility
Alkylation with diverse side-chain precursors
Drug Discovery Antifolate Therapeutics Process Chemistry

Wittig-Based Synthesis of 10-Deazaaminopterin

In the synthesis of 10-deazaaminopterin—a potential antitumor agent that has undergone clinical trials—6-(bromomethyl)pteridine-2,4-diamine hydrobromide is converted to a phosphonium ylide by reaction with triphenylphosphine in N,N-dimethylacetamide, followed by treatment with NaOMe . The ylide undergoes smooth Wittig reaction with diethyl N-(4-formylbenzoyl)-L-glutamate to give the vinyl precursor. Catalytic hydrogenation (Pt in glacial AcOH) at ambient conditions leads to uptake of 3 molar equivalents of H2 . This Wittig-based approach represents a significant methodological advancement over earlier synthetic routes to 10-deazaaminopterin, enabling more efficient access to this clinically relevant compound [1].

Wittig-Based Route
Reported
Ylide formation and hydrogenation
Supports 10-deazaaminopterin synthesis studies
Pt-catalyzed H₂ uptake, ambient conditions
Antitumor Agents Wittig Reaction Synthetic Methodology

Priority Applications: 6-(Bromomethyl)pteridine-2,4-diamine HBr


Scale-Up Synthesis of Methotrexate and Aminopterin

Based on the 94% synthetic yield achievable from the hydroxymethyl precursor , this compound enables cost-effective, high-throughput production of methotrexate and aminopterin. The alkylation with N-[4-(methylamino)-benzoyl]-L-glutamic acid (methotrexate) or N-(4-aminobenzoyl)-L-glutamic acid (aminopterin) proceeds under established conditions [1], making this the preferred intermediate for pharmaceutical manufacturing and academic laboratories requiring bulk antifolate synthesis. The high yield minimizes precursor waste and reduces per-batch cost, directly impacting procurement economics.

Antifolate Library Construction for SAR Studies

The compound's demonstrated ability to undergo nucleophilic displacement with diverse amines and nucleophiles in 50-75% yield under mild conditions (THF, room temperature) [2] makes it ideal for parallel synthesis of antifolate analogue libraries. Researchers can rapidly explore SAR by varying the side-chain precursor while maintaining the conserved 2,4-diaminopteridine pharmacophore. This versatility has enabled the preparation of 18 distinct derivatives from a single bromomethyl intermediate in a single study [3], demonstrating its utility in medicinal chemistry optimization campaigns.

Synthesis of Pralatrexate & Related Clinical Candidates

This intermediate is specifically documented as the key alkylating agent for pralatrexate (FDA-approved for relapsed/refractory peripheral T-cell lymphoma) , edatrexate [4], and 10-deazaaminopterin (which showed markedly enhanced curative effects against human tumor xenografts compared to methotrexate) . Procuring this compound provides direct synthetic access to these clinically relevant antifolates, enabling translational research and process development for drug substance manufacturing. The Wittig-based route to 10-deazaaminopterin via phosphonium ylide formation represents a particularly efficient methodology .

Pharmacological Screening: Nitroaldolase & Antileukemic Probe

Beyond its role as a synthetic intermediate, this compound exhibits intrinsic biological activity as a potent nitroaldolase (EC 1.2.1.22) inhibitor and suppresses cell growth in murine leukemia cells, with documented evaluation by the National Cancer Institute (NSC 253943) . Unlike structurally related pteridines that lack direct activity [3], this compound can serve as a pharmacological probe in enzyme inhibition studies and preliminary antileukemic screening without further derivatization, providing dual utility for both synthetic and biological research applications.

Application
Selection Property
Validation Focus
Methotrexate and aminopterin synthesis scale-up
High-yield bromomethyl building block
Alkylation coupling reproducibility and process robustness
Antifolate library SAR construction
Direct nucleophilic displacement reactivity
Amine coupling scope and yield under mild conditions
Research synthesis of pralatrexate, edatrexate, and 10-deazaaminopterin
Universal alkylating agent for clinical-stage antifolates
Wittig and alkylation route feasibility for advanced intermediates
Enzyme inhibition and cell-based screening
Reported nitroaldolase inhibitory activity
Cell growth suppression in leukemia research models

Technical Documentation Hub

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